6-bromo-3-chloro-4-fluoro-2H-indazole
Description
Properties
IUPAC Name |
6-bromo-3-chloro-4-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTXMCMMQKIHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-4-fluoro-2H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes or ketones. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction environments to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-4-fluoro-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-bromo-3-chloro-4-fluoro-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a core structure for the development of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It is employed as a chemical probe to investigate the function of specific proteins and enzymes in biological systems.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-4-fluoro-2H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 6-bromo-3-chloro-4-fluoro-2H-indazole and related indazole derivatives:
Halogenation Effects on Bioactivity
- Inhibition Performance: A study comparing 4-substituted indazoles (fluoro, chloro, bromo) demonstrated that halogen type and position significantly affect inhibition efficiency. For example, 4-bromo-1H-indazole (compound 3) showed superior inhibition compared to 4-chloro and 4-fluoro analogs, suggesting bromine’s stronger electron-withdrawing effects enhance target binding .
- Metabolic Stability: Chloro and fluoro substituents are known to reduce metabolic oxidation, while bromo groups increase molecular weight and steric bulk. This combination may prolong the half-life of this compound compared to non-halogenated or mono-halogenated analogs .
Q & A
Q. Table 1: Substituent Effects on Reactivity
| Position | Substituent | Electronic Effect | Reactivity Influence |
|---|---|---|---|
| C3 | Cl | Electron-withdrawing | Reduces nucleophilic attack at C3 |
| C4 | F | Electron-withdrawing | Stabilizes ring, directs electrophiles to C5/C7 |
| C6 | Br | Electron-withdrawing | Activates positions for cross-coupling (e.g., Suzuki reactions) |
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H NMR : Identifies tautomeric forms (e.g., NH protons at δ 8–12 ppm) and coupling patterns .
- ¹³C NMR : Assigns carbon environments (e.g., halogenated carbons show downfield shifts).
- IR Spectroscopy : Detects functional groups (e.g., NH stretches ~3450 cm⁻¹, C-F stretches ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 263.45) and fragmentation patterns.
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks | Structural Information |
|---|---|---|
| ¹H NMR | δ 8.4 (s, NH) | Confirms indazole NH tautomer |
| IR | 1637 cm⁻¹ (C=O) | Detects carbonyl groups in derivatives |
| HRMS | m/z 263.45 (M+H) | Validates molecular formula (C₇H₃BrClFN₂) |
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C6-Br is reactive in Suzuki-Miyaura couplings due to low activation energy for oxidative addition .
- Molecular Docking : Simulate binding interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .
- Kinetic Studies : Use computational models to predict reaction rates under varying conditions (temperature, solvent polarity).
Advanced Tip : Combine DFT with experimental validation to resolve discrepancies in predicted vs. observed regioselectivity .
What strategies resolve discrepancies in spectral data during synthesis of halogenated indazoles?
Answer:
- Multi-dimensional NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C4-F from C6-Br environments) .
- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., 1H vs. 2H-indazole forms) .
- Elemental Analysis : Confirm halogen ratios (e.g., Br:Cl:F = 1:1:1) to rule out impurities.
Case Study : In a related compound (6-bromo-5-fluoro-1H-indazole-3-carbaldehyde), IR and ¹H NMR contradictions were resolved via X-ray data, confirming the aldehyde group’s position .
How can reaction conditions be optimized to improve yields in indazole halogenation?
Answer:
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15–20% increase |
| Catalyst | Pd(OAc)₂/XPhos | 30% reduction in byproducts |
| Time | 12–24 hours | Completes Br→I exchange |
What are the applications of this compound in medicinal chemistry?
Answer:
- Kinase Inhibition : The indazole scaffold binds ATP pockets in kinases (e.g., JAK2), with halogens enhancing affinity .
- Antibacterial Agents : Fluorine at C4 increases membrane permeability in Gram-negative bacteria .
- PROTAC Development : Bromine serves as a handle for click chemistry in protein degradation studies .
Advanced Insight : Structure-activity relationship (SAR) studies show that C3-Cl reduces off-target toxicity compared to methyl groups .
How should this compound be handled to ensure stability?
Answer:
- Storage : Protect from light at 2–8°C in airtight containers .
- Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent dehalogenation.
- Degradation Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect hydrolysis products .
How can structure-activity relationship (SAR) studies be designed for indazole derivatives?
Answer:
- Variable Substituents : Synthesize analogs with halogens (F, Cl, Br) at C3, C4, and C6 to map electronic effects .
- Biological Assays : Test against target enzymes (e.g., COX-2) using fluorescence polarization or SPR.
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with IC₅₀ values .
Q. Table 4: Example SAR Data
| Derivative | C3 Substituent | IC₅₀ (nM) |
|---|---|---|
| 1 | Cl | 12.3 |
| 2 | Br | 8.7 |
| 3 | F | 25.4 |
What methodologies assess the stability of this compound under stress conditions?
Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- LC-MS Analysis : Track formation of dehalogenated products (e.g., loss of Br⁻ detected at m/z 184.5) .
- Kinetic Modeling : Calculate shelf life using Arrhenius equations under accelerated conditions .
How can regioselectivity challenges in indazole functionalization be addressed?
Answer:
- Directing Groups : Install temporary groups (e.g., -Bpin) at C7 to direct electrophiles to C5 .
- Microwave Synthesis : Enhances regioselectivity in Ullmann couplings by reducing reaction time .
- Computational Prediction : Use DFT to map charge distribution and predict reactive sites pre-synthesis .
Case Study : In 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde, regioselective formylation at C3 was achieved using POCl₃/DMF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
